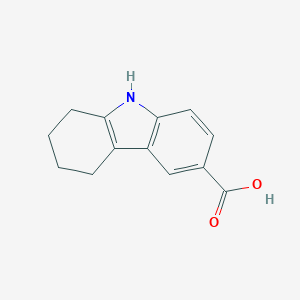

2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQQDAGRTDUORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352580 | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36729-27-8 | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, with a focus on providing structured data and actionable experimental insights.

Core Chemical Properties

This compound is a heterocyclic compound featuring a tetrahydrocarbazole scaffold, which is a prominent structural motif in many biologically active molecules.[1] The presence of a carboxylic acid group at the 6-position provides a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of a diverse range of derivatives.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. The data is compiled from computed and experimental sources to provide a comprehensive profile of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | PubChem[2] |

| Molecular Weight | 215.25 g/mol | PubChem[2] |

| CAS Number | 36729-27-8 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Canonical SMILES | C1CC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O | PubChem[2] |

| Solubility | >32.3 µg/mL (at pH 7.4) | PubChem (Experimental)[2] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[2] |

| Rotatable Bond Count | 1 | PubChem (Computed)[2] |

| Topological Polar Surface Area | 59.4 Ų | PubChem (Computed)[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Appearance | Solid (form not specified) | Sigma-Aldrich[3] |

Synthesis and Experimental Protocols

The primary synthetic route to the 2,3,4,9-tetrahydro-1H-carbazole scaffold is the Fischer indole synthesis.[4][5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. For the synthesis of this compound, the logical starting materials are 4-hydrazinobenzoic acid and cyclohexanone.

Experimental Protocol: Fischer Indole Synthesis of this compound (Adapted)

Materials:

-

4-Hydrazinobenzoic acid hydrochloride

-

Cyclohexanone

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydrazinobenzoic acid hydrochloride (1 equivalent) in glacial acetic acid.

-

Heat the mixture to reflux.

-

Slowly add cyclohexanone (1.1 equivalents) dropwise to the refluxing solution over a period of 30 minutes.

-

Continue to reflux the reaction mixture for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water with constant stirring.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration.

-

Wash the crude product with copious amounts of cold water to remove any residual acetic acid.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

-

Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, O-H).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[9]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the proposed Fischer indole synthesis of this compound.

Potential Biological Activities and Signaling Pathways

The tetrahydrocarbazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

CRTH2 Receptor Antagonism

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[10][11] CRTH2 is a G-protein coupled receptor (GPCR) that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its activation by the ligand prostaglandin D2 (PGD2) is implicated in the pathogenesis of allergic inflammatory diseases such as asthma and allergic rhinitis.

Antagonism of the CRTH2 receptor by compounds derived from this compound could therefore represent a promising therapeutic strategy for these conditions.

Visualizing the CRTH2 Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the CRTH2 receptor and the proposed point of intervention for a this compound-based antagonist.

Conclusion

This compound is a valuable chemical entity with a versatile scaffold amenable to a wide range of chemical modifications. Its synthesis, primarily through the Fischer indole reaction, provides a basis for the development of novel derivatives. The potential for these derivatives to act as antagonists of the CRTH2 receptor highlights a promising avenue for the discovery of new therapeutics for allergic and inflammatory diseases. Further research into the specific synthesis and biological evaluation of derivatives of this core structure is warranted to fully explore its therapeutic potential.

References

- 1. wjarr.com [wjarr.com]

- 2. This compound | C13H13NO2 | CID 729801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. acgpubs.org [acgpubs.org]

- 5. scribd.com [scribd.com]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Separation of 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists - Google Patents [patents.google.com]

- 11. WO2006070325A2 - 2,3,4,9-tetrahydro-1h-carbazole derivatives as crth2 receptor antagonists - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid

CAS Number: 36729-27-8

This technical guide provides a comprehensive overview of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document details its chemical properties, synthesis methodologies, and potential therapeutic applications, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

This compound belongs to the tetrahydrocarbazole class of compounds, which are characterized by a fused ring system consisting of a benzene ring, a pyrrole ring, and a cyclohexane ring. The presence of a carboxylic acid group at the 6-position of the carbazole nucleus provides a handle for further chemical modifications, making it a versatile scaffold in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 36729-27-8 | [Internal Search] |

| Molecular Formula | C₁₃H₁₃NO₂ | [Internal Search] |

| Molecular Weight | 215.25 g/mol | [Internal Search] |

| IUPAC Name | This compound | [Internal Search] |

Synthesis Protocols

The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole scaffold is most commonly achieved through the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed condensation of a phenylhydrazine derivative with a ketone or aldehyde, in this case, cyclohexanone.

Experimental Protocol: Fischer Indole Synthesis of Tetrahydrocarbazoles

-

Reactants: A substituted phenylhydrazine and cyclohexanone.

-

Catalyst/Solvent: Typically a Brønsted or Lewis acid such as glacial acetic acid, hydrochloric acid, or zinc chloride.[1][3]

-

Reaction Setup: The phenylhydrazine derivative and cyclohexanone are dissolved in the acidic solvent.

-

Reaction Conditions: The mixture is heated under reflux for a specified period, typically ranging from 30 minutes to several hours.[4]

-

Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol or methanol.[4]

Below is a workflow diagram illustrating the general steps of the Fischer indole synthesis for tetrahydrocarbazoles.

Biological Activities and Therapeutic Potential

The tetrahydrocarbazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of tetrahydrocarbazole have been investigated for a wide range of pharmacological activities.

Anticancer Activity

Numerous studies have highlighted the potential of tetrahydrocarbazole derivatives as anticancer agents.[1][5][6] The proposed mechanism of action for some of these compounds involves the intercalation into DNA.[4] While specific quantitative data for the 6-carboxylic acid derivative is not available, a recent study on 3,6-diamido and thioamide substituted 2,3,4,9-tetrahydro-1H-carbazoles demonstrated significant anticancer activity against MCF-7, HCT116, and A549 cell lines.[7] The study revealed that these compounds induce DNA damage and disrupt mitochondrial function, leading to apoptosis.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess the in vitro anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Antimicrobial Activity

Tetrahydrocarbazole derivatives have also shown promise as antimicrobial agents.[1] While specific data for the 6-carboxylic acid derivative is lacking, studies on other derivatives have demonstrated activity against various bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Other Potential Therapeutic Applications

The versatility of the tetrahydrocarbazole scaffold has led to its investigation in other therapeutic areas, including:

-

Neuroprotective Agents: Derivatives have shown potential in the context of neurodegenerative diseases like Alzheimer's.[5][6][8]

-

Hypoglycemic Agents: Certain tetrahydrocarbazole derivatives have been explored for their potential to lower blood glucose levels.[9]

-

β3-Adrenoceptor Agonists: The tetrahydrocarbazole moiety has been used as a linker in the design of potent β3-adrenoceptor agonists for potential antiobesity and antidiabetic applications.[10]

Signaling Pathways and Mechanism of Action

Detailed information on the specific signaling pathways modulated by this compound is not currently available in the public domain. However, based on the activities of related compounds, several potential mechanisms can be postulated. For instance, the hypoglycemic activity of some aza-tetrahydrocarbazole derivatives has been linked to the activation of the AMPK pathway.[9]

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of a novel tetrahydrocarbazole derivative.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. While specific experimental data for this particular compound is limited in publicly accessible literature, the broader class of tetrahydrocarbazoles demonstrates significant potential in oncology, infectious diseases, and metabolic disorders. Further research is warranted to fully elucidate the synthesis, biological activity, and mechanism of action of this specific carboxylic acid derivative, which may unlock new avenues for drug discovery and development.

References

- 1. wjarr.com [wjarr.com]

- 2. scribd.com [scribd.com]

- 3. Fischer Indole Synthesis [organic-chemistry.org]

- 4. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis of tetrahydrocarbazole derivatives as potent β3-Adrenoceptor agonists | Semantic Scholar [semanticscholar.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthetic pathway, spectroscopic characterization, and potential biological relevance of this molecule, presenting data in a clear and accessible format for researchers and drug development professionals.

Core Structure and Properties

This compound is a derivative of the tetracyclic tetrahydrocarbazole scaffold. The core structure consists of a benzene ring fused to a pyrrole ring, which is further fused to a cyclohexane ring. The carboxylic acid moiety at the 6-position significantly influences the molecule's polarity and potential for biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 215.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 36729-27-8 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, beginning with the formation of the tetrahydrocarbazole core via the Borsche-Drechsel cyclization, a variation of the Fischer indole synthesis.

Synthesis of the Tetrahydrocarbazole Core

The foundational 2,3,4,9-tetrahydro-1H-carbazole is synthesized by the acid-catalyzed reaction of a phenylhydrazine derivative with cyclohexanone.[2][3] For the synthesis of the title compound, 4-hydrazinobenzoic acid would be the logical starting hydrazine.

Experimental Protocol: Borsche-Drechsel Cyclization

A general procedure for the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole scaffold is as follows:

-

A mixture of the appropriately substituted phenylhydrazine hydrochloride (1.0 equivalent) and cyclohexanone (1.1 equivalents) is prepared in a suitable acidic solvent, such as glacial acetic acid or ethanol with a catalytic amount of a Brønsted acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

The reaction mixture is heated to reflux for a period of 30 minutes to 4 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude product.

-

The solid is collected by vacuum filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure tetrahydrocarbazole derivative.

Introduction of the Carboxylic Acid Functionality

While direct use of 4-hydrazinobenzoic acid is the most straightforward approach, an alternative strategy involves the synthesis of a nitrile-substituted tetrahydrocarbazole followed by hydrolysis. A related synthesis for a carboxamide derivative proceeds through the hydrolysis of a cyanonitrile intermediate in concentrated sulfuric acid.[4] A similar acidic or basic hydrolysis of a 6-cyano-2,3,4,9-tetrahydro-1H-carbazole intermediate would yield the desired carboxylic acid.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and the carboxylic acid protons.

-

Aromatic Protons: The protons on the benzene ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The substitution pattern will lead to specific splitting patterns (e.g., doublets and singlets).

-

NH Proton: The proton on the indole nitrogen will likely appear as a broad singlet, typically downfield (δ 8.0-11.0 ppm), and its chemical shift can be concentration-dependent.

-

Aliphatic Protons: The eight protons of the cyclohexane ring will resonate in the upfield region (δ 1.5-3.0 ppm) as complex multiplets.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will be a broad singlet at a very downfield chemical shift, typically δ 10.0-13.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, typically in the range of δ 165-185 ppm.

-

Aromatic Carbons: The carbons of the benzene and pyrrole rings will appear between δ 110 and 150 ppm.

-

Aliphatic Carbons: The four carbons of the cyclohexane ring will resonate in the upfield region, typically between δ 20 and 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| N-H stretch (Indole) | 3400-3300 |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 3000-2850 |

| C=O stretch (Carboxylic Acid) | 1725-1700 |

| C=C stretch (Aromatic) | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 215, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). The tetrahydrocarbazole core is expected to be relatively stable.

Signaling Pathways and Biological Relevance

Carbazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[2] Their planar structure allows for intercalation with DNA, and they have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Of particular interest to drug development professionals is the role of some carbazole derivatives as cholinesterase inhibitors, which is a key therapeutic strategy for Alzheimer's disease.[5] The mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

The development of novel carbazole derivatives, such as this compound, offers the potential for more selective and potent inhibitors with improved pharmacokinetic properties. The carboxylic acid group can be crucial for forming hydrogen bonds with amino acid residues in the active site of the enzyme, enhancing binding affinity.

Conclusion

The structure elucidation of this compound relies on a combination of established synthetic methodologies and modern spectroscopic techniques. While specific experimental data for this compound is not widely published, a thorough understanding of the Borsche-Drechsel cyclization and the interpretation of NMR, IR, and mass spectra of related compounds provide a solid framework for its characterization. The potential of this and other carbazole derivatives as modulators of key signaling pathways underscores their importance in ongoing drug discovery and development efforts.

References

Technical Guide: 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

An In-depth Profile for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, a heterocyclic compound of significant interest to the fields of medicinal chemistry and pharmacology. The tetrahydrocarbazole scaffold is recognized as a "privileged structure" due to its recurrence in biologically active molecules and its versatility in drug design. This document details the physicochemical properties, synthesis protocols, and known biological activities of this compound and its derivatives, with a focus on its potential applications in drug development. Particular attention is given to its role as a scaffold for developing antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) and novel anti-cancer agents.

Physicochemical Properties

This compound is a tricyclic compound featuring a fused indole, benzene, and cyclohexane ring system with a carboxylic acid functional group. This functional group provides a versatile handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR).

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 215.25 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 36729-27-8 | --INVALID-LINK-- |

| IUPAC Name | 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | --INVALID-LINK-- |

| Solubility | >32.3 µg/mL (at pH 7.4) | --INVALID-LINK-- |

| Appearance | Solid (form may vary) | N/A |

Synthesis and Experimental Protocols

The primary and most established method for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde.[1][3] For the synthesis of this compound, the appropriate starting materials are (4-carboxyphenyl)hydrazine and cyclohexanone.

Fischer Indole Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole.[4]

Materials:

-

(4-carboxyphenyl)hydrazine hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Methanol (for recrystallization)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

A mixture of cyclohexanone (1.2 molar equivalents) and glacial acetic acid (approx. 10 volumes) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is heated to reflux.

-

(4-carboxyphenyl)hydrazine hydrochloride (1.0 molar equivalent) is added portion-wise or as a solution in a minimal amount of warm acetic acid over a period of 30 minutes.

-

The reaction mixture is maintained at reflux for an additional 1-2 hours after the addition is complete. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice-cold water with continuous stirring.

-

The precipitated crude product is collected by vacuum filtration.

-

The solid is washed repeatedly with cold water to remove residual acid and other water-soluble impurities.

-

The crude product is purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the final this compound.

Caption: Workflow of the Fischer Indole Synthesis.

Biological Activities and Therapeutic Potential

The tetrahydrocarbazole scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have shown a wide array of pharmacological activities, including anticancer, anti-Alzheimer's, and anti-allergic properties.

CRTH2 Receptor Antagonism

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole are potent antagonists of the CRTH2 receptor.[5][6][7] This G-protein coupled receptor is preferentially expressed on T-helper 2 (Th2) cells, eosinophils, and basophils, and it is activated by prostaglandin D2 (PGD2). The PGD2-CRTH2 axis is a key pathway in the pathogenesis of allergic diseases like asthma and allergic rhinitis. By blocking this interaction, tetrahydrocarbazole-based antagonists can inhibit the recruitment and activation of inflammatory cells, thereby mitigating the allergic response. The carboxylic acid moiety of the title compound is a critical feature for designing ligands that can interact with key residues in the receptor's binding pocket.

Caption: Mechanism of CRTH2 Receptor Antagonism.

Anticancer Activity

Recent studies have highlighted the potential of novel amide and thioamide derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold as potent anticancer agents.[2] These compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[2] The proposed mechanisms of action include the induction of DNA damage and the disruption of mitochondrial function, ultimately leading to apoptosis (programmed cell death).[2] The ability of the tetrahydrocarbazole core to intercalate with DNA has also been implicated in its anticancer effects.[4]

Other Potential Applications

The versatility of the tetrahydrocarbazole scaffold has led to its exploration in other therapeutic areas. For instance, certain derivatives have been evaluated as selective acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[8] Additionally, related structures are used in the preparation of β3-adrenoceptor agonists, indicating a broad potential for this chemical class in drug discovery.[9]

Conclusion

This compound represents a molecule of high value for drug discovery and development professionals. Its robust synthesis via the Fischer indole reaction, coupled with the functional versatility of its carboxylic acid group, makes it an ideal starting point for the generation of diverse chemical libraries. The established and emerging biological activities of its derivatives, particularly as CRTH2 antagonists and anticancer agents, underscore the therapeutic potential of this scaffold. Further investigation and derivatization of this compound are warranted to develop novel and effective treatments for a range of human diseases.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HK1111698A1 - 2,3,4,9-tetrahydro-1h-carbazole derivatives as crth2 receptor antagonists - Google Patents [patents.google.com]

- 6. US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists - Google Patents [patents.google.com]

- 7. WO2006070325A2 - 2,3,4,9-tetrahydro-1h-carbazole derivatives as crth2 receptor antagonists - Google Patents [patents.google.com]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Solubility Profile of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available solubility data for 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. Due to the limited publicly available quantitative data for this specific molecule, this document focuses on presenting the existing data and providing a comprehensive, generalized experimental protocol for determining its solubility in various aqueous and organic solvents. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Quantitative Solubility Data

Currently, publicly accessible quantitative solubility data for this compound is limited. The available information is summarized in the table below.

| Solvent System | Temperature | Method | Solubility |

| Aqueous buffer (pH 7.4) | Not Specified | Not Specified | >32.3 µg/mL[1] |

Note: The provided data point indicates that the solubility is at least 32.3 µg/mL in a pH 7.4 aqueous buffer, but the exact upper limit of its solubility under these conditions is not defined. Further experimental investigation is required to establish precise solubility limits in this and other solvent systems.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound. This protocol is based on established methods for small organic molecules and can be adapted for various solvents.

Materials and Equipment

-

This compound (solid, high purity)

-

Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH levels, methanol, ethanol, DMSO, acetone)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and vials

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to allow for equilibration. A common timeframe is 24 to 48 hours. The exact time should be determined by preliminary experiments to ensure that the concentration of the dissolved compound in the supernatant remains constant over time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent to a concentration that falls within the linear range of a pre-validated analytical method, such as HPLC.

-

Quantify the concentration of the dissolved this compound using the analytical method.

-

Perform the experiment in triplicate for each solvent system to ensure the reproducibility of the results.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

The Multifaceted Biological Activities of Tetrahydrocarbazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocarbazole (THC) scaffolds, particularly those incorporating a carboxylic acid moiety, represent a privileged structural motif in medicinal chemistry. These compounds have garnered significant attention due to their diverse and potent biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of tetrahydrocarbazole carboxylic acids and their derivatives, with a focus on their anticancer, antibacterial, anti-inflammatory, and hypoglycemic properties. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development in this area.

Synthesis of Tetrahydrocarbazole Carboxylic Acids

The primary synthetic route to the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1] This reaction typically involves the condensation of a substituted phenylhydrazine with a cyclohexanone derivative, often in the presence of an acid catalyst such as glacial acetic acid, to yield the corresponding tetrahydrocarbazole.[2] The carboxylic acid functionality can be introduced either on the phenylhydrazine starting material or through subsequent modification of the tetrahydrocarbazole core.

Experimental Protocol: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol describes a general procedure for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole ring.

Materials:

-

Cyclohexanone

-

Phenylhydrazine

-

Glacial acetic acid

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.

-

Add phenylhydrazine (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours.[3]

-

Cool the mixture to room temperature, which should induce precipitation of the crude product.

-

Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold 75% ethanol.[3]

-

Recrystallize the crude product from methanol to yield pure 1,2,3,4-tetrahydrocarbazole.[3]

-

The product can be characterized by melting point determination and spectroscopic methods (IR, 1H NMR, 13C NMR).[4]

Anticancer Activity

Tetrahydrocarbazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected tetrahydrocarbazole derivatives.

| Compound ID | Derivative Type | Cell Line | Assay Type | IC50 (µM) | Reference |

| THC-1 | N-(3-methylcyclopentyl)-6-nitro-hexahydrocarbazol-2-amine | - | pERK Inhibition | 5.5 | [6] |

| THC-1 | N-(3-methylcyclopentyl)-6-nitro-hexahydrocarbazol-2-amine | - | pRb Inhibition | 4.8 | [6] |

| THC-Triazole Hybrid (5g) | Tetrahydrocarbazole-triazole | MCF-7 (Breast) | Viability Assay | 11.23 | [7] |

| THC-Thiazolinone Hybrid (11c) | Tetrahydrocarbazole-thiazolinone | Jurkat (Leukemia) | SRB Assay | 1.44 ± 0.09 | [7] |

| THC-Thiazolinone Hybrid (11c) | Tetrahydrocarbazole-thiazolinone | U937 (Lymphoma) | SRB Assay | 1.77 ± 0.08 | [7] |

| THC-Thiazolinone Hybrid (11c) | Tetrahydrocarbazole-thiazolinone | HCT-116 (Colon) | SRB Assay | 6.75 ± 0.08 | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of tetrahydrocarbazole derivatives on cancer cell lines.[7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Tetrahydrocarbazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole derivative in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the test compound and incubate for 48-72 hours.[7]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways in Anticancer Activity

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation and survival.[8] Dysregulation of this pathway is a common feature in many cancers.[3] Tetrahydrocarbazole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[6]

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. benchchem.com [benchchem.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. benchchem.com [benchchem.com]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid and its derivatives. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, tricyclic system provides a unique three-dimensional framework for the development of therapeutic agents targeting a wide range of diseases. This guide focuses on the 6-carboxylic acid derivative and its analogs, which have shown significant promise in various therapeutic areas, including oncology, metabolic disorders, and neurodegenerative diseases.

Synthesis of the Tetrahydrocarbazole Core

The most common and versatile method for the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically derived from the condensation of a substituted phenylhydrazine and a cyclohexanone derivative.

A general workflow for the Fischer indole synthesis of the tetrahydrocarbazole core is presented below.

Caption: General workflow of the Fischer indole synthesis for tetrahydrocarbazoles.

Experimental Protocol: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole

This protocol is adapted from the classical Fischer indole synthesis.[2]

Materials:

-

Phenylhydrazine

-

Cyclohexanone

-

Glacial acetic acid

-

Methanol

-

Decolorizing carbon

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, heat a mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml).

-

Add redistilled phenylhydrazine (0.1 mol) dropwise to the heated mixture over a period of 30 minutes.

-

Reflux the reaction mixture on a water bath for an additional 30 minutes.

-

Pour the hot reaction mixture into ice-cold water with continuous stirring. A brown solid will precipitate.

-

Filter the solid and wash it repeatedly with water.

-

Recrystallize the crude product from methanol in the presence of a small amount of decolorizing carbon to obtain pure 2,3,4,9-tetrahydro-1H-carbazole.

Biological Activities and Quantitative Data

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole exhibit a wide spectrum of biological activities. This section summarizes the key findings and presents the available quantitative data in a structured format.

Anticancer Activity

Several studies have highlighted the potential of tetrahydrocarbazole derivatives as anticancer agents. The mechanism of action often involves the induction of DNA damage and the disruption of mitochondrial function, leading to apoptosis.[3][4]

| Compound | Cell Line | IC50 (µM) | Reference |

| Thioamide Derivative 1 | MCF-7 (Breast Cancer) | 2.5 | [4] |

| Thioamide Derivative 1 | HCT116 (Colon Cancer) | 3.8 | [4] |

| Thioamide Derivative 1 | A549 (Lung Cancer) | 5.2 | [4] |

| Thioamide Derivative 2 | MCF-7 (Breast Cancer) | 4.1 | [4] |

| Thioamide Derivative 2 | HCT116 (Colon Cancer) | 6.5 | [4] |

| Thioamide Derivative 2 | A549 (Lung Cancer) | 8.9 | [4] |

Note: The exact structures of the thioamide derivatives are detailed in the cited literature.

Some tetrahydrocarbazole derivatives have also been investigated as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[5][6][7][8] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds introduce double-strand breaks in DNA, ultimately triggering apoptosis.

Hypoglycemic Activity

Certain aza-tetrahydrocarbazole derivatives have been identified as potent hypoglycemic agents. Their mechanism of action is linked to the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.

| Compound | Activity | Remarks |

| Aza-tetrahydrocarbazole 12b | 45% increase in glucose consumption in HepG2 cells | 1.2-fold higher activity than metformin |

Acetylcholinesterase Inhibition

Signaling Pathways

Anticancer Mechanism: Topoisomerase II Inhibition and Apoptosis

The anticancer activity of certain tetrahydrocarbazole derivatives is attributed to their ability to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis.

Caption: Proposed mechanism of anticancer activity via Topoisomerase II inhibition.

Hypoglycemic Mechanism: AMPK Pathway Activation

The hypoglycemic effect of certain tetrahydrocarbazole derivatives is mediated through the activation of the AMPK signaling pathway, which plays a crucial role in regulating glucose and lipid metabolism.

Caption: Hypoglycemic effect through activation of the AMPK signaling pathway.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][9][10][11]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Tetrahydrocarbazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of the current state of research, highlighting the synthetic methodologies, biological activities, and underlying mechanisms of action. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for their translation into clinical candidates.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discover.library.noaa.gov [discover.library.noaa.gov]

- 4. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 6. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the structural basis and design guidelines for type II topoisomerase-targeting anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. atcc.org [atcc.org]

- 11. MTT (Assay protocol [protocols.io]

The Tetrahydrocarbazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydrocarbazole scaffold is a privileged heterocyclic motif that has garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its presence in a multitude of naturally occurring alkaloids and pharmacologically active compounds underscores its importance as a foundational structure in drug discovery.[2] This technical guide provides an in-depth exploration of the discovery and history of tetrahydrocarbazole compounds, detailing the seminal synthetic methodologies that enabled their exploration. Furthermore, it presents a comprehensive overview of their diverse biological activities, with a focus on their anticancer properties and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the tetrahydrocarbazole framework.

Discovery and Historical Perspective

The journey into the world of tetrahydrocarbazoles began in the late 19th century with the pioneering work on indole synthesis. The first synthesis of a tetrahydrocarbazole derivative is credited to Edmund Drechsel in 1888 through a reaction that would later be recognized as a key method for their preparation.[3] Shortly after, in 1908, Walther Borsche further elaborated on this synthetic route, solidifying what is now known as the Borsche-Drechsel cyclization.[3] This reaction, a specific application of the broader Fischer indole synthesis, involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form the tetrahydrocarbazole core.[3][4] This discovery was a critical step, unlocking the potential to create a wide array of substituted tetrahydrocarbazoles and paving the way for the investigation of their chemical and biological properties. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most common and versatile methods for constructing the indole nucleus, and by extension, the tetrahydrocarbazole scaffold.[5]

Key Synthetic Methodologies

The construction of the tetrahydrocarbazole framework primarily relies on two classical and robust reactions: the Borsche-Drechsel cyclization and the broader Fischer indole synthesis. These methods have been refined over the years with the introduction of various catalysts and reaction conditions to improve yields and expand substrate scope.

The Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is a specific application of the Fischer indole synthesis that utilizes a cyclohexanone derivative and a phenylhydrazine to construct the 1,2,3,4-tetrahydrocarbazole skeleton. The reaction is typically catalyzed by an acid and proceeds through the formation of a phenylhydrazone intermediate.

Reaction Workflow: Borsche-Drechsel Cyclization

References

- 1. researchgate.net [researchgate.net]

- 2. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is limited in publicly available literature. This document provides an in-depth analysis of potential therapeutic targets based on the well-documented activities of the broader tetrahydrocarbazole chemical scaffold. The carboxylic acid moiety at the 6-position is anticipated to influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its interaction with biological targets.

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with significant therapeutic potential.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The presence of a carboxylic acid group at the 6-position of the carbazole ring in this compound suggests the potential for specific interactions with target proteins, such as forming salt bridges or hydrogen bonds, which could enhance potency and selectivity. This guide explores the most promising therapeutic targets for this molecule based on the established biological activities of its structural analogs.

Potential Therapeutic Targets in Oncology

The tetrahydrocarbazole scaffold is a prominent feature in many anticancer agents.[2][3] Its derivatives have been shown to interfere with multiple pathways crucial for cancer cell proliferation and survival.

Protein Kinases

Protein kinases are a major class of therapeutic targets in oncology, and carbazole derivatives have been identified as potent kinase inhibitors.[4][5] The planar carbazole ring system is well-suited to interact with the ATP-binding pocket of various kinases.

-

Epidermal Growth Factor Receptor (EGFR): Some tetrahydrocarbazole hybrids have shown significant EGFR inhibition.[6]

-

Other Kinases: The broader carbazole class has been shown to inhibit cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation.[4][5]

DNA Intercalating Agents and Topoisomerase Inhibitors

The planar aromatic structure of the carbazole nucleus allows it to intercalate between DNA base pairs, a mechanism of action for several anticancer drugs.[3][7] This intercalation can lead to the inhibition of DNA replication and transcription. Furthermore, some carbazole derivatives, like elliptinium, are known topoisomerase II inhibitors.[7] Tetrahydrocarbazole-based hybrids have also demonstrated inhibitory activity against both topoisomerase Iα and IIα.[6]

Microtubule Dynamics Modulators

Disruption of microtubule polymerization is a clinically validated anticancer strategy. Tetrahydrocarbazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][6]

Other Oncology Targets

-

Histone Deacetylase (HDAC) Inhibitors: HDACs are epigenetic modifiers that are often dysregulated in cancer. Tetrahydrocarbazole derivatives have been explored as potential HDAC inhibitors.[2][3]

-

Telomerase Inhibitors: Some tetrahydrocarbazole-triazole derivatives have been shown to inhibit telomerase activity in breast cancer cells.[7]

-

Translocator Protein (TSPO): This mitochondrial protein is overexpressed in many cancers and has been identified as a target for some tetrahydrocarbazole compounds.[2][3]

Potential Therapeutic Targets in Inflammation and Immunology

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Tetrahydrocarbazole derivatives have shown significant anti-inflammatory properties.[8][9]

Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory mechanism for many tetrahydrocarbazole derivatives is the inhibition of COX-1 and COX-2 enzymes, which are central to the synthesis of prostaglandins.[8][9] Some derivatives have been designed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[8]

5-Lipoxygenase (5-LOX)

In addition to COX inhibition, some tetrahydrocarbazole analogs also inhibit 5-LOX, the key enzyme in the biosynthesis of leukotrienes.[8] Dual COX/5-LOX inhibitors have the potential for broader anti-inflammatory activity.

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines. Dinitro-tetrahydrocarbazole linked pyrazolines have been shown to target p38α MAPK.[10]

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2)

Patents have been filed for 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists, suggesting their potential use in treating allergic inflammatory diseases like asthma.[11][12]

Other Potential Therapeutic Targets

N-myristoyltransferase (NMT)

NMT is an essential enzyme in fungi that catalyzes the attachment of myristate to proteins. A tetrahydrocarbazole derivative has been identified as a potent inhibitor of Saccharomyces cerevisiae NMT, exhibiting broad-spectrum antifungal activity.[13][14]

Acetylcholinesterase (AChE)

In the context of neurodegenerative diseases, certain 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have been found to be selective inhibitors of AChE, a key target in the management of Alzheimer's disease.[15]

AMP-activated protein kinase (AMPK)

An aza-tetrahydrocarbazole derivative has demonstrated potent hypoglycemic activity, which is believed to be mediated through the activation of the AMPK pathway.[16] This suggests a potential therapeutic application in type 2 diabetes.

Data on Biological Activities of Tetrahydrocarbazole Derivatives

| Compound Class | Target | Activity | Cell Line/Assay | Reference |

| Tetrahydrocarbazole-thiazolinone hybrids | EGFR | IC50 = 0.13 µM | Enzyme assay | [6] |

| Tetrahydrocarbazole-thiazolinone hybrids | Topoisomerase Iα | IC50 = 52.12 µM | Enzyme assay | [6] |

| Tetrahydrocarbazole-thiazolinone hybrids | Topoisomerase IIα | IC50 = 57.22 µM | Enzyme assay | [6] |

| Tetrahydrocarbazole-thiazolinone hybrids | Tubulin polymerization | IC50 = 8.46 µM | In vitro assay | [6] |

| Tetrahydrocarbazole-triazole derivative (5g) | Telomerase | - | MCF-7 cells | [7] |

| Dinitro-tetrahydrocarbazole linked pyrazoline | COX-2/5-LOX | IC50 = 1.89 µg/mL (anti-inflammatory) | HRBC membrane stabilization | [10] |

| Aza-tetrahydrocarbazole derivative (12b) | AMPK pathway | 45% increase in glucose consumption | HepG2 cells | [16] |

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase | Selective inhibitor | Ellman's method | [15] |

| N9-substituted tetrahydrocarbazole | N-myristoyltransferase | Antifungal activity | Cryptococcus neoformans, Aspergillus fumigatus | [13][14] |

| 4-Chlorophenylpiperazine derivative (6f) | Anticancer | IC50 = 7.24 nM | MCF-7 cells | [17] |

Experimental Protocols

General Kinase Inhibition Assay (Example: EGFR)

-

Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase.

-

Materials: Recombinant human EGFR, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, assay buffer, kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

COX-2 Inhibition Assay

-

Objective: To assess the selective inhibitory effect of the test compound on the COX-2 enzyme.

-

Materials: Human recombinant COX-2, arachidonic acid, test compound, assay buffer, colorimetric or fluorometric detection kit.

-

Procedure:

-

Pre-incubate the COX-2 enzyme with the test compound or a known inhibitor (e.g., celecoxib) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Measure the production of prostaglandin H2 (PGH2) or other downstream products using the detection kit.

-

Determine the IC50 value as described for the kinase assay. A parallel assay with COX-1 is necessary to determine selectivity.

-

Cell Viability (MTT) Assay

-

Objective: To evaluate the cytotoxic effect of the test compound on cancer cell lines.

-

Materials: Cancer cell line (e.g., MCF-7), cell culture medium, fetal bovine serum (FBS), test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Visualizations

References

- 1. wjarr.com [wjarr.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. arabjchem.org [arabjchem.org]

- 11. US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists - Google Patents [patents.google.com]

- 12. WO2006070325A2 - 2,3,4,9-tetrahydro-1h-carbazole derivatives as crth2 receptor antagonists - Google Patents [patents.google.com]

- 13. Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. op.niscpr.res.in [op.niscpr.res.in]

- 16. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

In-Depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, neuroprotective, hypoglycemic, and antimicrobial properties.

Core Synthesis Strategies

The principal synthetic route to the 2,3,4,9-tetrahydro-1H-carbazole scaffold is the Fischer indole synthesis.[1][2] This reaction typically involves the acid-catalyzed condensation of a substituted phenylhydrazine with a cyclohexanone derivative.[1][3]

A detailed protocol for the synthesis of the parent 2,3,4,9-tetrahydro-1H-carbazole is presented below, which can be adapted for the synthesis of derivatives by using appropriately substituted starting materials.

Experimental Protocol: Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

Materials:

-

Cyclohexanone

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve cyclohexanone (0.12 mol) in glacial acetic acid (40 ml).

-

Heat the mixture and add redistilled phenylhydrazine (0.1 mol) dropwise over a period of 30 minutes.

-

Reflux the reaction mixture on a water bath for 30 minutes.

-

Pour the hot reaction mixture into ice-cold water with continuous stirring.

-

A brown-colored solid will precipitate. Filter the solid and wash it repeatedly with water.

-

Recrystallize the crude product from methanol in the presence of a small amount of decolorizing carbon to obtain pure 2,3,4,9-tetrahydro-1H-carbazole.[3]

Modern variations of this method include the use of ionic liquids as both solvent and catalyst, which can offer advantages such as shorter reaction times and simpler product isolation.[4] Palladium-catalyzed annulation of ketones with o-iodoaniline represents another efficient method for constructing the tetrahydrocarbazole core.[5]

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a wide array of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of tetrahydrocarbazole derivatives against a variety of cancer cell lines. The proposed mechanisms of action are diverse and include the induction of DNA damage, disruption of mitochondrial function, and inhibition of angiogenesis.[6][7]

Quantitative Anticancer Activity Data

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Thioamide Derivative | MCF-7 (Breast) | Not specified | [6][7] |

| Thioamide Derivative | HCT116 (Colon) | Not specified | [6][7] |

| Thioamide Derivative | A549 (Lung) | Not specified | [6][7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

MCF-7, HCT116, or A549 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydrocarbazole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6][8][9][10]

Anticancer Signaling Pathway

The anticancer activity of these compounds is believed to involve the induction of apoptosis through the mitochondrial pathway.

Hypoglycemic Activity

Certain analogs of this compound have demonstrated potent hypoglycemic effects, primarily through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11]

Quantitative Hypoglycemic Activity Data

| Compound | Cell Line | Activity | Reference |

| Aza-tetrahydrocarbazole 12b | HepG2 | 45% increase in glucose consumption | [11] |

Experimental Protocol: Western Blot for AMPK Activation

Western blotting is used to detect the phosphorylation and subsequent activation of AMPK.

Materials:

-

HepG2 cells

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p-AMPK, anti-AMPK)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting membranes

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment and Lysis: Treat HepG2 cells with the test compounds, then lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence substrate.

-

Analysis: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.[12][13][14][15][16]

AMPK Signaling Pathway

Activation of AMPK by tetrahydrocarbazole derivatives leads to increased glucose uptake.

Neuroprotective Activity

While specific quantitative data for this compound derivatives in neuroprotection is still emerging, related carbazole compounds have shown promise in protecting neurons from excitotoxicity induced by excessive glutamate.[17][18][19][20] The mechanism is thought to involve the modulation of NMDAR activity and reduction of calcium overload.[17]

Neuroprotective Signaling Pathway

A plausible neuroprotective mechanism involves the inhibition of glutamate-induced excitotoxicity.

Antimicrobial Activity

Carbazole derivatives have been reported to possess significant activity against a range of bacterial and fungal pathogens.[7][21][22]

Quantitative Antimicrobial Activity Data

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| N-substituted carbazole | S. aureus | 50 | [7] |

| Carbazole derivative 12a-i | P. aeruginosa | 100->400 | [7] |

| Carbazole derivative 12c, 12d | C. albicans | Similar to Ketoconazole | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][23]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound derivatives

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents with diverse biological activities. Further exploration of structure-activity relationships and mechanistic studies will be crucial in optimizing the potency and selectivity of these compounds for various therapeutic targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area.

References

- 1. scribd.com [scribd.com]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. protocols.io [protocols.io]

- 10. japsonline.com [japsonline.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. AMP-activated Protein Kinase Activation Increases Phosphorylation of Glycogen Synthase Kinase 3β and Thereby Reduces cAMP-responsive Element Transcriptional Activity and Phosphoenolpyruvate Carboxykinase C Gene Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]